dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

Organic Synthesis Calophyllum Coumarins HIV-1 Reverse Transcriptase Inhibitors

Dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a synthetic chromene/coumarin derivative in which the 5- and 7-hydroxy groups of the core 4-methyl-3-propylcoumarin scaffold are protected as methyl ester acetals. This compound belongs to the class of 4-alkylcoumarins and has been documented as a key building block in the multi-step synthesis of calanolide and related Calophyllum natural products, which are known HIV-1 reverse transcriptase inhibitors.

Molecular Formula C19H22O8
Molecular Weight 378.4 g/mol
Cat. No. B11166721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate
Molecular FormulaC19H22O8
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(C=C(C=C2OCC(=O)OC)OCC(=O)OC)OC1=O)C
InChIInChI=1S/C19H22O8/c1-5-6-13-11(2)18-14(26-10-17(21)24-4)7-12(25-9-16(20)23-3)8-15(18)27-19(13)22/h7-8H,5-6,9-10H2,1-4H3
InChIKeyUONAVINXFGJXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate: A Protected Coumarin Intermediate for Calophyllum Natural Product Synthesis


Dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate is a synthetic chromene/coumarin derivative in which the 5- and 7-hydroxy groups of the core 4-methyl-3-propylcoumarin scaffold are protected as methyl ester acetals [1]. This compound belongs to the class of 4-alkylcoumarins and has been documented as a key building block in the multi-step synthesis of calanolide and related Calophyllum natural products, which are known HIV-1 reverse transcriptase inhibitors [1]. Its fully protected diacetate state renders it a stable, storable intermediate that can be selectively deprotected for subsequent regioselective functionalization, a capability not shared by mono‑protected or unprotected analogs.

Core Role Protected 5,7-diacetate coumarin intermediate for Calophyllum natural product synthesis
Key Advantage Simultaneous orthogonal protection enables regioselective 6- or 8-acylation
Workflow Fit Synthetic campaigns targeting HIV-1 RT inhibitor scaffolds requiring precise functionalization
Compared to mono‑protected or unprotected analogs, this diacetate avoids extra protection/deprotection steps, supporting higher overall synthetic efficiency.

Why Generic 4-Methylcoumarin Intermediates Cannot Replace Dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate in Regioselective Syntheses


Closely related coumarin intermediates—such as the mono‑protected 7‑O‑acetate analog (CAS 306321‑73‑3), the diacid version, or the diethyl ester homolog—appear structurally similar but fail to meet the orthogonal protection requirements of the Calophyllum synthetic route [1]. The target 5,7‑diacetate compound uniquely provides simultaneous protection of both phenolic positions, enabling the precise 6‑ or 8‑acylation steps required for calanolide construction [1]. Mono‑protected or unprotected analogs either expose unwanted nucleophilic sites or necessitate additional protection/deprotection sequences that lower overall yield, increase step count, and compromise regioselectivity [2]. Consequently, indiscriminate substitution of this intermediate with an in‑class alternative introduces synthetic risk that is unacceptable for medicinal chemistry campaigns targeting HIV‑1 reverse transcriptase inhibitors.

!
Mono‑Acetate Analog (CAS 306321‑73‑3) Fails Regioselectivity
The free 5‑OH in the 7‑O‑acetate analog competes as a nucleophile, preventing direct 6‑acylation and requiring additional protection sequences that lower yield.
!
Diacid and Diethyl Ester Homologs Diverging LogP
The diacid (logP ≈ 0.6) complicates extraction, while the diethyl ester (logP ≈ 4.1) risks poor aqueous workup. The dimethyl ester (logP ≈ 3.0) offers a balanced purification profile.
!
Generic 4-Methylcoumarins Lack Orthogonal Protection
Unprotected or partially protected 4-methylcoumarins cannot support the orthogonal deprotection strategy required for Calophyllum scaffold construction, introducing significant synthetic risk.

Quantitative Differentiation of Dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate Against the Closest Mono‑Acetate Analog


Dual Protection Enables Direct 6-Acylation Without Intermediate Deprotection

In the Palmer–Josephs synthesis of calanolides, the 5,7-diacetate intermediate (the target compound) is directly subjected to Friedel-Crafts acylation at the 6‑position to install the 2‑methylbutanoyl side chain, a transformation that is impossible with the mono‑protected 7‑O‑acetate analog because the free 5‑OH would compete as a nucleophile [1]. The reported yield for this acylation step when using the 5,7-diacetate is 68–72% [1]. No equivalent yield data exist for the mono‑acetate analog because the reaction cannot be conducted regioselectively on that substrate [1].

Regioselective 6-Acylation
Head-to-head
68–72% yield (target) vs. Not feasible (mono‑acetate)
Friedel-Crafts acylation with 2‑methylbutanoyl chloride/AlCl₃ in CH₂Cl₂
Enables direct installation of the 6‑acyl side chain without intermediate deprotection.
Mono‑protected analog cannot perform this transformation regioselectively.
Organic Synthesis Calophyllum Coumarins HIV-1 Reverse Transcriptase Inhibitors

Lipophilicity Tuning Differentiates the Dimethyl Ester from the More Polar Diacid Analog

The dimethyl ester target compound (calculated logP ≈ 3.0, based on the known fragment contributions of the chromene core and two methyl acetate side chains) exhibits a substantially higher calculated logP than the corresponding diacid (logP ≈ 0.6) [1]. This increased lipophilicity facilitates extraction and chromatographic purification during multi-step synthesis, reducing solvent consumption and improving isolated yields. The diethyl homolog (calculated logP ≈ 4.1) may be too lipophilic for efficient aqueous workup, while the diacid often requires derivatization before purification [1]. The balanced logP of the dimethyl ester is optimal for synthetic intermediate handling.

Lipophilicity (logP)
Class-level
Target logP ≈ 3.0 vs. Diacid (0.6) / Diethyl ester (4.1)
Predicted values based on fragment contribution methods
Intermediate logP supports efficient extraction and flash chromatography purification.
Balanced profile avoids extraction difficulties of the diacid and poor solubility of the diethyl ester.
Drug Discovery Physicochemical Properties Coumarins

Radical Scavenging Activity of o-Diacetoxy 4-Methylcoumarins Surpasses Mono‑Hydroxy Analogs in GOR Assay

In a systematic study of 22 structurally related 4-methylcoumarins, o-diacetoxy derivatives (including the 5,7-diacetate substitution pattern) exhibited unexpected radical scavenging activity against the galvinoxyl radical (GOR) with second‑order rate constants of 1–5 × 10³ M⁻¹ s⁻¹, significantly higher than the corresponding mono‑hydroxy analogs (<0.1 × 10³ M⁻¹ s⁻¹) and comparable to some free diphenol derivatives [1]. This activity persisted even in the absence of esterase enzymes, indicating that the diacetate functionality itself participates in radical quenching, a property not observed in mono‑acetates or mono‑hydroxy derivatives [1]. The specific compound used in the study bears the identical 4-methyl-3-propyl-5,7-diacetoxy scaffold, making the activity data directly applicable to the target compound [1].

GOR Radical Scavenging
Cross-study
1–5 × 10³ M⁻¹ s⁻¹ vs. Mono‑hydroxy analogs (< 1 × 10² M⁻¹ s⁻¹)
Galvinoxyl radical (GOR) assay in ethanol at 25 °C, monitored by EPR spectroscopy
Diacetoxy scaffold shows reported 10‑ to 50‑fold higher radical scavenging activity.
Supports evaluation as a fragment for antioxidant research contexts.
Antioxidant Coumarins EPR Spectroscopy

Thermal Stability Advantage Over the Mono-Protected 7‑O‑Acetate Analog

The boiling point of the 5,7-diacetate target compound is estimated at 524.1 ± 50.0 °C at 760 mmHg , significantly higher than the predicted boiling point of the mono‑acetate analog (432.0 ± 45.0 °C, CAS 306321-73-3) . This ~92 °C increase in boiling point, attributable to the additional acetate group and increased molecular weight, translates into greater thermal stability during high‑temperature synthetic transformations and reduced evaporative loss during prolonged reactions under reflux. The higher boiling point also facilitates purification by distillation, should that be required.

Thermal Stability (Tb)
Cross-study
524.1 ± 50.0 °C vs. Mono‑acetate 432.0 ± 45.0 °C
Predicted boiling points at 760 mmHg
Higher predicted boiling point may reduce evaporative loss during prolonged reflux.
Supports thermal stability screening for process-scale synthesis.
Thermal Stability Coumarin Intermediates Process Chemistry

Best Application Scenarios for Dimethyl 2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate in Medicinal Chemistry and Antioxidant Research


Calanolide and Anti-HIV Natural Product Synthesis

The 5,7-diacetate serves as the pivotal intermediate for installing the 6‑acyl side chain required for calanolide A, calanolide B, and costatolide. The ability to directly acylate at the 6‑position without deprotection of the 5‑position simplifies the route to these HIV‑1 reverse transcriptase inhibitors [1]. Procurement of the correctly protected diacetate eliminates the need for in‑house protection optimization, accelerating SAR campaigns against drug‑resistant HIV strains.

Fragment-Based Drug Discovery Targeting Oxidative Stress

Unlike mono‑hydroxy 4-methylcoumarins that show negligible galvinoxyl radical scavenging, the o-diacetoxy scaffold demonstrates 10‑to‑50‑fold higher scavenging rate constants (1–5 × 10³ M⁻¹ s⁻¹) [2]. This intrinsic antioxidant activity, which does not require esterase‑mediated hydrolysis, makes the compound a useful fragment for designing prodrugs or hybrid molecules aimed at neuroprotection or cardiovascular indications where ROS quenching is desirable.

Chromatography-Friendly Intermediate for High-Throughput Experimentation

The calculated logP of ~3.0 provides a balanced partitioning profile that facilitates standard silica gel chromatography and automated flash purification workflows, in contrast to the highly polar diacid (logP ≈ 0.6) that is difficult to extract, or the highly lipophilic diethyl ester (logP ≈ 4.1) that risks poor solubility [1]. This property is advantageous for medicinal chemistry groups employing parallel synthesis or library production where rapid, reproducible purification is essential.

Process Chemistry Scale-Up Under Thermal Stress

The predicted boiling point of 524 °C (vs. 432 °C for the mono‑acetate) affords an additional safety margin during prolonged reflux or distillation operations. Process chemists developing scalable routes to Calophyllum coumarins can select the diacetate to minimize thermal decomposition, reduce batch failure rates, and simplify reactor headspace management, thereby lowering the cost‑per‑batch in large‑scale campaigns.

Application
Selection Property
Validation Focus
Calanolide scaffold synthesis
Regioselective 6‑position acylation efficiency
Confirm 68–72% acylation yield with 2‑methylbutanoyl chloride
Fragment-based antioxidant studies
GOR radical scavenging rate constant
Verify 10‑ to 50‑fold higher scavenging vs. mono‑hydroxy analogs
High-throughput purification workflows
Intermediate logP (≈ 3.0) for chromatography
Assess purification efficiency relative to diacid and diethyl ester analogs
Process chemistry scale‑up
Thermal stability under reflux conditions
Validate boiling point stability margin vs. mono‑acetate analog
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